1-(2,5-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine, commonly known as DNBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DNBP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism Of Action
DNBP binds to the 5-HT2A receptor and activates it, leading to a cascade of intracellular signaling events. The activation of the 5-HT2A receptor by DNBP results in the release of various neurotransmitters, including dopamine and glutamate, which play a role in modulating neuronal activity. DNBP also affects gene expression by regulating the activity of transcription factors such as c-Fos and Egr-1.
Biochemical And Physiological Effects
DNBP has been shown to induce various physiological and behavioral effects in animals, including changes in locomotor activity, anxiety-like behavior, and sensory processing. DNBP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, in different brain regions. These effects suggest that DNBP may be a useful tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Advantages And Limitations For Lab Experiments
One advantage of using DNBP in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for specific activation of this receptor without affecting other receptors. DNBP is also stable under various experimental conditions and can be easily synthesized in large quantities. However, one limitation of using DNBP is its potential toxicity, which may limit its use in certain experimental paradigms. Additionally, the effects of DNBP may vary depending on the species and strain of animal used in experiments.
Future Directions
There are several future directions for research involving DNBP. One area of interest is the role of the 5-HT2A receptor in various psychiatric disorders, such as schizophrenia and depression. DNBP may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that target the 5-HT2A receptor with higher selectivity and potency than DNBP. These compounds may have potential therapeutic applications in various diseases. Finally, further studies are needed to investigate the long-term effects of DNBP on brain function and behavior, as well as its potential toxicity in humans.
Scientific Research Applications
DNBP has been used in scientific research as a tool to study the function of serotonin receptors in the brain. Specifically, DNBP acts as an agonist for the 5-HT2A receptor, which is known to play a role in various physiological and pathological processes. DNBP has been used to investigate the effects of 5-HT2A receptor activation on neuronal activity, gene expression, and behavior.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-6-7-20(27-2)17(13-19)15-22-10-8-21(9-11-22)14-16-4-3-5-18(12-16)23(24)25/h3-7,12-13H,8-11,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYNSFSNBBUWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360560 | |
Record name | 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
CAS RN |
5879-92-5 | |
Record name | 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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